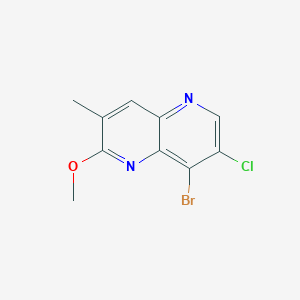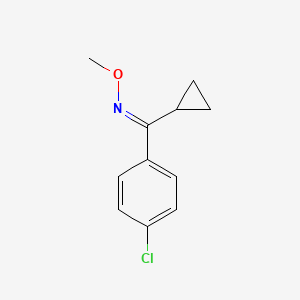
Benzyl-PEG4-acid (benzyl-PEG4) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG4-acid (benzyl-PEG4) ester is a polyethylene glycol (PEG) linker that contains a benzyl protecting group and a carboxylic acid group. The benzyl group serves as an alcohol protecting group, which can be removed via hydrogenolysis. The carboxylic acid group can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl-PEG4-acid (benzyl-PEG4) ester is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically involves the following steps:
Protection of the Alcohol Group: The alcohol group is protected using a benzyl group, which can be introduced through benzylation reactions.
PEGylation: The protected alcohol is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Introduction of the Carboxylic Acid Group: The PEGylated intermediate is further reacted to introduce the carboxylic acid group.
Deprotection: The benzyl protecting group is removed via hydrogenolysis to yield the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-PEG4-acid (benzyl-PEG4) ester undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with primary amine groups to form stable amide bonds.
Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis to yield the free alcohol
Common Reagents and Conditions
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling reagent to activate the carboxylic acid group for amide bond formation.
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Another coupling reagent used for amide bond formation.
Hydrogenolysis Conditions: Typically involves the use of hydrogen gas and a palladium catalyst to remove the benzyl protecting group
Major Products Formed
Amide Bonds: Formed through the reaction of the carboxylic acid group with primary amines.
Free Alcohol: Formed through the removal of the benzyl protecting group via hydrogenolysis
Aplicaciones Científicas De Investigación
Benzyl-PEG4-acid (benzyl-PEG4) ester has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications
Mecanismo De Acción
The mechanism of action of benzyl-PEG4-acid (benzyl-PEG4) ester involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by coupling reagents such as EDC and HATU. The benzyl protecting group can be removed via hydrogenolysis, allowing for further derivatization of the compound. The PEG linker increases the solubility of the compound in aqueous media, making it suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyloxy carbonyl-PEG-acid
- Benzyloxy carbonyl-PEG-NHS ester
- Benzyl-PEG-CH2CO2tBu
- Benzyloxy carbonyl-PEG-t-butyl ester
- Benzyl-PEG-Ms
- Benzyl-PEG-Tos
Uniqueness
Benzyl-PEG4-acid (benzyl-PEG4) ester is unique due to its combination of a benzyl protecting group and a carboxylic acid group, which allows for versatile chemical modifications. The PEG linker enhances solubility and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c29-28(37-22-21-33-14-13-31-16-19-35-24-27-9-5-2-6-10-27)25-36-20-17-32-12-11-30-15-18-34-23-26-7-3-1-4-8-26/h1-10H,11-25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEPECLVHIVFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCC(=O)OCCOCCOCCOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (2S)-2-[(2,2,2-trifluoroacetamido)methyl]pyrrolidine-1-carboxylate](/img/structure/B8131866.png)
![8-Chloroimidazo[1,2-a]pyridin-6-amine](/img/structure/B8131873.png)





![6-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B8131910.png)

![Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B8131939.png)


